molecular formula C8H7ClN2S B12207688 6-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol

6-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol

Cat. No.: B12207688
M. Wt: 198.67 g/mol
InChI Key: XRYCITIXNWOZBI-UHFFFAOYSA-N
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Description

2H-Benzimidazole-2-thione,6-chloro-1,3-dihydro-1-methyl-(9CI) is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a thione group at the second position, a chlorine atom at the sixth position, and a methyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazole-2-thione,6-chloro-1,3-dihydro-1-methyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by chlorination and methylation steps. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazole-2-thione,6-chloro-1,3-dihydro-1-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chlorine atom can be reduced to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Dechlorinated benzimidazole derivatives

    Substitution: Substituted benzimidazole derivatives with various functional groups

Scientific Research Applications

2H-Benzimidazole-2-thione,6-chloro-1,3-dihydro-1-methyl-(9CI) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2H-Benzimidazole-2-thione,6-chloro-1,3-dihydro-1-methyl-(9CI) involves its interaction with various molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with enzymes and proteins, disrupting their normal function and leading to cell death. The exact pathways involved depend on the specific biological context and the target organism.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Benzimidazole-2-thione,4-chloro-1,3-dihydro-1-methyl-(9CI)
  • 2H-Benzimidazole-2-thione,6-bromo-1,3-dihydro-1-methyl-(9CI)
  • 2H-Benzimidazole-2-thione,6-chloro-1,3-dihydro-1-ethyl-(9CI)

Uniqueness

2H-Benzimidazole-2-thione,6-chloro-1,3-dihydro-1-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the sixth position and the methyl group at the first position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H7ClN2S

Molecular Weight

198.67 g/mol

IUPAC Name

5-chloro-3-methyl-1H-benzimidazole-2-thione

InChI

InChI=1S/C8H7ClN2S/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)

InChI Key

XRYCITIXNWOZBI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)NC1=S

Origin of Product

United States

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